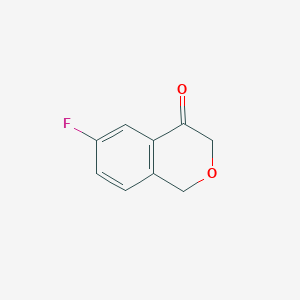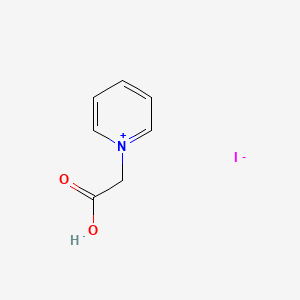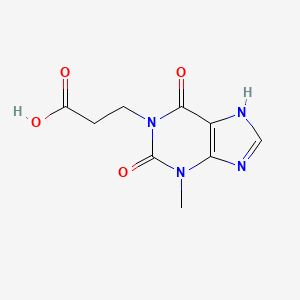
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F4N3O2 and its molecular weight is 397.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- The compound has been involved in the development of novel antagonists targeting P2X7 receptors, potentially beneficial for the treatment of mood disorders. This is evident from a study where a similar compound showed robust receptor occupancy and good tolerability in preclinical species, leading to its selection as a clinical candidate for phase I clinical trials (Chrovian et al., 2018).
Structural and Conformational Analysis
- Research has focused on understanding the structural characteristics of similar compounds through FTIR, NMR, mass spectrometry, and X-ray diffraction. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound were subjected to crystallographic and conformational analyses to reveal their molecular structures, which were further investigated using density functional theory (DFT) (Huang et al., 2021).
Molecular Synthesis and Characterization
- Synthesis methodologies have been developed for related compounds, utilizing approaches such as click chemistry, to create novel molecules with potential pharmacokinetic applications. For instance, a study focused on synthesizing a compound using click chemistry and then analyzing its cytotoxicity and binding with human serum albumin for future biological applications (Govindhan et al., 2017).
Exploration of Biological Activities
- Compounds with similar structural frameworks have been investigated for their antibacterial activities, demonstrating effectiveness against a range of gram-positive and gram-negative bacteria. This is exemplified by a study on a new fluorinated compound of the oxacin family, showing promising antibacterial properties (Stefancich et al., 1985).
Photoinduced Oxidative Annulation
- Research in organic chemistry has utilized photoinduced direct oxidative annulation techniques to synthesize highly functionalized ethanones, similar to the compound . This approach allows for the creation of complex polyheterocyclic structures without the need for transition metals and oxidants (Zhang et al., 2017).
Propiedades
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O2/c1-2-15-17(20)18(25-11-24-15)28-14-6-7-26(10-14)16(27)9-12-4-3-5-13(8-12)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQZNYQLVCZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2453396.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)

![3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid](/img/structure/B2453399.png)





![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)
![6-PROPYL-2-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2453410.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)
